molecular formula C15H9NOS B15196885 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- CAS No. 6937-72-0

6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl-

Cat. No.: B15196885
CAS No.: 6937-72-0
M. Wt: 251.30 g/mol
InChI Key: OHUNLYWPXFRLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- belongs to a class of fused polycyclic heterocycles featuring an anthracene core fused with an isothiazolone ring. The methyl group at the 3-position distinguishes it from other derivatives in this family.

Properties

CAS No.

6937-72-0

Molecular Formula

C15H9NOS

Molecular Weight

251.30 g/mol

IUPAC Name

12-methyl-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C15H9NOS/c1-8-6-7-11-12-13(16-18-15(8)12)9-4-2-3-5-10(9)14(11)17/h2-7H,1H3

InChI Key

OHUNLYWPXFRLJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- typically involves the methylation of 9-methyl-4-methylamino-5H-anthra[1,9,8-bcde]-1,10-dithia-9-azapentalen-5-one. The methylation occurs at the sulfur atom, leading to the formation of 2-methyl-7-methylamino-10-methylthio-6-oxo-6H-anthra[9,1-cd]isothiazolium salt . This intermediate can then be converted to the desired compound through various reaction steps, including quaternization and nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and hydroxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

While the search results do not offer comprehensive data tables or dedicated case studies focusing on the applications of "6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl-", they do provide some relevant information regarding its properties, synthesis, and potential applications.

Chemical Information and Specifications
6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- is a specialty chemical with the CAS number 156274-15-6 . The molecular formula is C15H9NOS . Synonyms include 6H-Anthra[9,1-cd]isothiazol-6-one,3-methyl-, and 3-Methyl-6H-anthra(9,1-cd)isothiazol-6-one .

Scientific Research Applications
A related compound, 6H-anthra[1,9-cd]isoxazol-6-one, has been investigated for its potential as a G9a inhibitor in antineoplastic applications . Research combines shape-based virtual screening and structure-based molecular modification to identify novel G9a inhibitors . Derivatives of 6H-anthra[1,9-cd]isoxazol-6-one have demonstrated activity in in vitro assays and have shown anti-proliferative effects against several cancer cell lines . One analog, CPUY074020, displayed potent dual G9a inhibitory and anti-proliferative activity, inducing cell apoptosis and decreasing dimethylation of H3K9 .

Mechanism of Action

The mechanism of action of 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 3-methyl-6H-anthra(9,1-cd)isothiazol-6-one include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
7-Amino-6H-anthra[9,1-cd]isothiazol-6-one -NH₂ at position 7 C₁₄H₈N₂OS 252.29 Higher polarity due to amino group; used in dye synthesis
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid -COOH at position 3 C₁₅H₇NO₃S 281.29 Moderate toxicity (rat LDLo: 1500 mg/kg); emits NOx/SOx upon decomposition
3-Bromo-5-(2,4-dimethylphenyl)-6H-anthra[1,9-cd]isoxazol-6-one -Br and aryl groups C₂₃H₁₅BrN₂O₂ 443.28 Halogenated derivative; enhanced electrophilicity for reactivity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group in the target compound likely enhances lipophilicity and steric bulk compared to electron-withdrawing substituents like -COOH or halogens. This may improve membrane permeability in biological systems .
  • Pharmacological Potential: The isoxazole analog (6H-anthra[1,9-cd]isoxazol-6-one) has been validated as a G9a histone methyltransferase inhibitor, suggesting that the isothiazolone core in the 3-methyl derivative could similarly interact with epigenetic targets .
Physicochemical Properties
  • Thermal Stability: Derivatives like 7-amino-6H-anthra[9,1-cd]isothiazol-6-one exhibit high thermal stability (boiling point: 429.6°C), which is likely conserved in the 3-methyl variant due to the rigid fused-ring system .
  • Solubility: The 3-methyl group may reduce aqueous solubility compared to polar derivatives (e.g., carboxylic acid or amino-substituted analogs), impacting formulation strategies .

Biological Activity

6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the anthraquinone family, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The chemical structure can be represented as follows:

  • Chemical Name : 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl-
  • CAS Number : 6937-72-0
PropertyValue
Molecular FormulaC₁₃H₉N₃OS
Molecular Weight253.29 g/mol
Melting Point210 °C
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 6H-Anthra(9,1-cd)isothiazol-6-one. It has been shown to inhibit key enzymes involved in cancer progression.

  • Mechanism of Action : The compound acts as an inhibitor of G9a, a protein lysine methyltransferase implicated in the regulation of gene expression related to cancer cell proliferation. In vitro assays demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines, inducing apoptosis in a dose-dependent manner .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It exhibits the ability to inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in inflammatory responses.

  • Case Study : In a patent study, it was demonstrated that 5-amino-anthra(9,1-cd)isothiazol-6-one effectively reduced inflammation markers in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications at specific positions on the anthraquinone scaffold can enhance or diminish biological effects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits JNK activity
AntimicrobialEffective against bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.